molecular formula C9H9N3S B1268419 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 26963-43-9

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B1268419
CAS RN: 26963-43-9
M. Wt: 191.26 g/mol
InChI Key: HOVGXOGNNMTUTM-UHFFFAOYSA-N
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Description

“4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) . This indicates that the compound contains a methyl group (CH3), a thiophen-2-yl group, and a pyrimidin-2-amine group.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 171 - 172 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antifungal Applications

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine and its derivatives have been explored for their antimicrobial and antifungal activities. Patel & Patel (2017) synthesized derivatives exhibiting significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal species including Candida albicans and Aspergillus niger, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017). Additionally, Jafar et al. (2017) found that certain pyrimidin-amine derivatives demonstrated effective antifungal properties against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antioxidant Properties

Kotaiah et al. (2012) investigated the antioxidant activity of thieno[2,3-d]pyrimidine derivatives, finding that certain compounds exhibited significant radical scavenging properties. This suggests potential applications in areas where oxidative stress is a concern (Kotaiah et al., 2012).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported on pyrimidin-amine derivatives as inhibitors of histone lysine demethylase, an enzyme implicated in gene expression regulation. This suggests potential therapeutic applications in epigenetics and cancer treatment (Bavetsias et al., 2016).

Crystal Structure and Theoretical Studies

Murugavel et al. (2014) focused on the crystal structure and theoretical studies of pyrimidin-amine derivatives, contributing to the understanding of their molecular properties and potential reactivity (Murugavel et al., 2014).

Synthetic Methodology

Pokhodylo et al. (2015) developed a synthetic methodology for thieno[2,3-d]pyrimidine derivatives, which could be valuable for creating new compounds with potential biological activities (Pokhodylo et al., 2015).

Corrosion Inhibition

Ashassi-Sorkhabi et al. (2005) explored pyrimidine derivatives as corrosion inhibitors, finding them effective for protecting mild steel in acidic environments. This highlights an industrial application of these compounds (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The compound is associated with the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-6-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGXOGNNMTUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345596
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26963-43-9
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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